[4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Overview
Description
[4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a piperazine ring, and various substituents such as a chlorobenzyl group and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps, including the formation of the thieno[2,3-c]pyrazole core and subsequent functionalization. One common approach is the cyclocondensation of appropriate hydrazines with carbonyl compounds, followed by further modifications to introduce the piperazine and chlorobenzyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
[4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyrazole derivatives and piperazine-containing molecules. Examples include:
Celecoxib: A COX-2 inhibitor with a pyrazole core.
Zaleplon: A pyrazole-based sedative.
Fipronil: An insecticide with a pyrazole ring.
Uniqueness
What sets [4-(4-CHLOROBENZYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4OS/c1-25-18-14(16(24-25)19(21,22)23)10-15(29-18)17(28)27-8-6-26(7-9-27)11-12-2-4-13(20)5-3-12/h2-5,10H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSMBBOIRNUBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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